[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane [3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane
Brand Name: Vulcanchem
CAS No.: 50650-15-2
VCID: VC16986350
InChI: InChI=1S/C10H22O6Si/c1-11-17(12-2,13-3)6-4-5-14-7-10-8-15-9-16-10/h10H,4-9H2,1-3H3
SMILES:
Molecular Formula: C10H22O6Si
Molecular Weight: 266.36 g/mol

[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane

CAS No.: 50650-15-2

Cat. No.: VC16986350

Molecular Formula: C10H22O6Si

Molecular Weight: 266.36 g/mol

* For research use only. Not for human or veterinary use.

[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane - 50650-15-2

Specification

CAS No. 50650-15-2
Molecular Formula C10H22O6Si
Molecular Weight 266.36 g/mol
IUPAC Name 3-(1,3-dioxolan-4-ylmethoxy)propyl-trimethoxysilane
Standard InChI InChI=1S/C10H22O6Si/c1-11-17(12-2,13-3)6-4-5-14-7-10-8-15-9-16-10/h10H,4-9H2,1-3H3
Standard InChI Key GDMORJPWOKEOJP-UHFFFAOYSA-N
Canonical SMILES CO[Si](CCCOCC1COCO1)(OC)OC

Introduction

Chemical Identity and Structural Characteristics

[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane is defined by the molecular formula C₁₀H₂₂O₆Si and a calculated molecular weight of 266.37 g/mol . The compound features three distinct functional regions:

  • A trimethoxysilane (-Si(OCH₃)₃) group at the terminal position.

  • A propyl chain (-CH₂CH₂CH₂-) linking the silane to an ether oxygen.

  • A 1,3-dioxolane ring substituted at the 4-position with a methoxy group.

The dioxolane ring, a five-membered cyclic ether with two oxygen atoms, introduces stereoelectronic effects that influence hydrolysis kinetics and intermolecular interactions . The propyl spacer balances hydrophobicity and flexibility, while the trimethoxysilane group provides sites for covalent bonding with hydroxyl-rich surfaces like glass or metal oxides .

Synthesis and Manufacturing

While detailed synthetic protocols remain proprietary, industrial production likely involves multistep reactions typical of organosilane chemistry. A plausible pathway includes:

  • Epoxide Ring-Opening: Reacting glycidol derivatives with 3-chloropropyltrimethoxysilane to form the ether linkage.

  • Cyclization: Acid-catalyzed formation of the dioxolane ring from vicinal diols .

Key parameters such as temperature, catalyst selection (e.g., p-toluenesulfonic acid), and solvent polarity critically impact yield and purity. For example, analogous syntheses of dioxolane-containing compounds employ tetrahydrofuran (THF) as a solvent and sodium hydride as a base, achieving moderate yields (~31%) under inert atmospheres .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight266.37 g/mol (calculated)
Boiling PointNot reported-
DensityEstimated ~1.1 g/cm³-
SolubilityMiscible with polar aprotic solvents (e.g., THF, DMF)
Hydrolysis RatepH-dependent; faster in acidic/alkaline conditions

The compound’s solubility profile aligns with its amphiphilic structure: the dioxolane enhances water compatibility, while the silane and propyl groups promote organic solvent miscibility . Hydrolysis kinetics follow pseudo-first-order behavior, generating silanol (-SiOH) intermediates that undergo condensation to form Si-O-Si networks .

Reactivity and Functional Behavior

Hydrolysis and Condensation

The trimethoxysilane group undergoes stepwise hydrolysis:

-Si(OCH3)3+3H2O-Si(OH)3+3CH3OH\text{-Si(OCH}_3\text{)}_3 + 3\text{H}_2\text{O} \rightarrow \text{-Si(OH)}_3 + 3\text{CH}_3\text{OH}

Subsequent condensation produces siloxane bonds:

2-Si(OH)3-Si-O-Si-+3H2O2\text{-Si(OH)}_3 \rightarrow \text{-Si-O-Si-} + 3\text{H}_2\text{O}

Reaction rates peak at pH 4–5 (acid-catalyzed) and pH 9–10 (base-catalyzed) .

Surface Modification

The compound acts as a coupling agent on silica, alumina, and cellulose surfaces. The dioxolane moiety improves interfacial adhesion in composite materials by participating in hydrogen bonding .

Industrial and Research Applications

Adhesives and Sealants

Incorporating 0.5–2 wt% of the compound into epoxy formulations increases shear strength by 15–20% due to enhanced fiber-matrix bonding .

Hydrophobic Coatings

Thin films deposited via sol-gel methods exhibit water contact angles >110°, suitable for anti-corrosion coatings on aluminum alloys .

Biomedical Engineering

Preliminary studies suggest the dioxolane group may interact with carbohydrate-binding proteins, though toxicity profiles require further validation .

Comparison with Structural Analogues

CompoundKey FeatureApplication Difference
3-aminopropyltrimethoxysilanePrimary amine groupImproved adhesion to polyamides
VinyltrimethoxysilaneReactive double bondRadical-initiated polymerization
PhenyltrimethoxysilaneAromatic ringUV stability in coatings

The dioxolane group in [3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane uniquely balances polarity and hydrolytic stability, making it preferable for moisture-sensitive applications .

Future Directions

  • Green Synthesis: Developing solvent-free routes using mechanochemical activation.

  • Drug Delivery: Exploring dioxolane-mediated targeting of hepatic cells.

  • Quantum Dot Functionalization: Enhancing dispersion in optoelectronic inks.

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